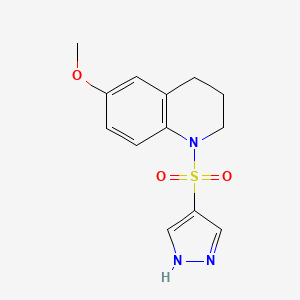![molecular formula C12H12N6 B7530136 N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine, also known as MTRQX, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MTRQX belongs to the class of quinoxaline derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been found to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which are involved in these pathways.
Biochemical and Physiological Effects:
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been found to reduce the replication of the hepatitis C virus by inhibiting the activity of the viral protease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and pathways. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has also been found to have low toxicity in animal models, which makes it a potentially safe therapeutic agent. However, one limitation of using N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for the study of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine. One direction is the development of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine for these conditions. Another direction is the study of the mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine, which could lead to the development of more potent and specific compounds. Additionally, the use of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine in combination with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance.
Méthodes De Synthèse
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine can be synthesized using a multistep process that involves the reaction of 2-chloroquinoxaline with 4-methyl-1,2,4-triazole in the presence of a base. The resulting intermediate is then treated with an amine to yield N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine. The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-18-8-15-17-12(18)7-14-11-6-13-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLERLKUQKSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)

![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)